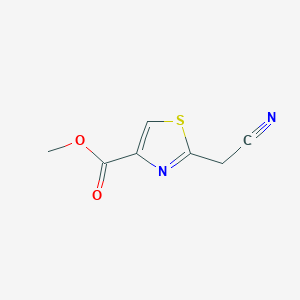

Methyl 2-(Cyanomethyl)thiazole-4-carboxylate

Description

Historical Context and Evolution of Thiazole-Based Research

The scientific journey into the world of thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, began over a century ago. e-bookshelf.de A pivotal moment in this exploration was the discovery of the Hantzsch thiazole (B1198619) synthesis in 1887 by Arthur Hantzsch. synarchive.comchemicalbook.com This method, which involves the reaction of α-haloketones with thioamides, remains a cornerstone of thiazole synthesis to this day. synarchive.comchemhelpasap.com The groundwork laid by pioneers like Hofmann and Hantzsch paved the way for extensive research into the synthesis and properties of thiazole derivatives. ijper.org Over the decades, the field has evolved from fundamental studies of the thiazole ring's reactivity to the development of a vast library of substituted thiazoles with diverse applications. e-bookshelf.de This progression has been driven by the continuous development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole-containing molecules. researchgate.net

Significance of Thiazole-Containing Heterocycles in Contemporary Medicinal Chemistry and Organic Synthesis

The thiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. bohrium.comsciencecentral.in Thiazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. wisdomlib.orgjetir.orgkuey.net This versatility stems from the unique electronic properties of the thiazole ring and its ability to interact with various biological targets. nih.gov

The thiazole ring is a key component of the naturally occurring vitamin B1 (thiamine) and is found in numerous other natural products. wikipedia.orgeurekaselect.com In the realm of synthetic pharmaceuticals, the thiazole moiety is integral to the structure of many approved drugs, such as the antiretroviral ritonavir, the antimicrobial sulfathiazole, and the anticancer agent tiazofurin. eurekaselect.comnih.gov

Beyond medicinal chemistry, thiazoles are valuable intermediates in organic synthesis. wjrr.org Their functionalized derivatives serve as building blocks for the construction of more complex molecules and fused heterocyclic systems. wjrr.org The reactivity of the thiazole ring allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. nih.gov

Rationale for Targeted Academic Investigations of the Methyl 2-(Cyanomethyl)thiazole-4-carboxylate Scaffold

The targeted investigation of specific thiazole derivatives like Methyl 2-(cyanomethyl)thiazole-4-carboxylate is driven by the quest for novel molecules with enhanced biological activity and unique chemical properties. The rationale for focusing on this particular scaffold can be broken down as follows:

The Thiazole Core: As established, the thiazole ring itself is a well-validated pharmacophore.

The 2-Cyanomethyl Group: The cyanomethyl (-CH₂CN) substituent is an interesting functional group. The nitrile moiety is a potential hydrogen bond acceptor and can participate in various chemical transformations. Its presence can influence the electronic distribution within the thiazole ring and provide a handle for further synthetic modifications.

The 4-Carboxylate Moiety: The methyl carboxylate (-COOCH₃) group at the 4-position also significantly impacts the molecule's properties. It is an electron-withdrawing group that can modulate the reactivity of the thiazole ring. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets or be used for further derivatization, such as amide bond formation.

The combination of these specific substituents on the thiazole scaffold presents a molecule with a unique profile of reactivity and potential for biological interactions, making it a compelling subject for academic research in drug discovery and materials science.

Overview of the Structural Features and Inherent Chemical Versatility of the Thiazole-4-carboxylate Moiety

The thiazole ring is an aromatic system due to the delocalization of π-electrons. chemicalbook.comnih.gov This aromaticity is a key contributor to its stability and chemical properties. nih.gov The presence of the sulfur and nitrogen heteroatoms creates a unique electronic landscape within the ring. nih.gov

The thiazole-4-carboxylate moiety exhibits distinct structural and chemical characteristics:

Electronic Effects: The ester group at the 4-position is electron-withdrawing, which influences the electron density of the thiazole ring. This can affect the regioselectivity of electrophilic and nucleophilic substitution reactions.

Reactivity: The thiazole ring can undergo various reactions. Electrophilic substitution typically occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com The C2 position is the most electron-deficient and is susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com The presence of the carboxylate group can modulate this inherent reactivity.

Functional Group Transformations: The carboxylate ester itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous avenues for the synthesis of a diverse range of derivatives.

The inherent chemical versatility of the thiazole-4-carboxylate moiety makes it a valuable synthon for the construction of complex molecular architectures with potential applications in various fields of chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRDKPOQTSYWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyanomethyl Thiazole 4 Carboxylate and Analogues

Hantzsch Thiazole (B1198619) Synthesis Approaches and Mechanistic Considerations

The Hantzsch thiazole synthesis, first described in 1887, is a classic and highly reliable cyclization reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide. medmedchem.comsynarchive.comchemhelpasap.com This method is frequently employed for the preparation of a wide array of substituted thiazoles, including the target compound, due to its efficiency and the ready availability of starting materials. nih.govchemhelpasap.com

Condensation Reactions of 2-Cyanothioacetamide (B47340) with α-Halocarbonyl Precursors

The synthesis of the 2-(cyanomethyl)thiazole core structure via the Hantzsch reaction involves the condensation of 2-cyanothioacetamide with an appropriate α-halocarbonyl precursor. scirp.org For the specific synthesis of Methyl 2-(cyanomethyl)thiazole-4-carboxylate, the logical precursor would be a methyl 3-halo-2-oxopropanoate, such as methyl 3-bromo-2-oxopropanoate.

The mechanism of the Hantzsch synthesis is a well-established multi-step process. chemhelpasap.com It initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone functionality. The resulting intermediate, a hydroxythiazoline, then undergoes dehydration to yield the final aromatic thiazole ring. chemhelpasap.com The reaction between 2-cyanothioacetamide and a substituted 2-bromoacetophenone (B140003) to form 2-cyanomethyl-4-phenylthiazoles exemplifies this pathway. scirp.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Traditional Hantzsch synthesis often involves refluxing the reactants in solvents like ethanol (B145695) for extended periods. scirp.orgnih.gov However, modern research has focused on optimizing these conditions to improve yields, shorten reaction times, and develop more environmentally benign protocols. scirp.orgmdpi.com

Microwave-assisted synthesis has emerged as a significant yield enhancement strategy. medmedchem.comnih.gov For instance, the synthesis of 2-cyanomethyl-4-phenylthiazoles from 2-cyanothioacetamide and 2-bromoacetophenones has been successfully performed under focused microwave irradiation. scirp.orgresearchgate.net This high-energy method dramatically reduces reaction times and often leads to higher product yields compared to conventional heating. nih.gov

The choice of solvent also plays a critical role. "Green" solvents such as polyethylene (B3416737) glycol 400 (PEG-400) and glycerol (B35011) have been investigated as alternatives to more volatile organic solvents. scirp.orgresearchgate.net Studies on the synthesis of 2-cyanomethyl-4-(4-chlorophenyl)thiazole showed that using anhydrous glycerol as the solvent under microwave irradiation could lead to excellent yields (up to 87%) in short reaction times. researchgate.net The use of catalysts, such as silica-supported tungstosilisic acid, in one-pot, multi-component versions of the Hantzsch synthesis can also improve efficiency and yield. nih.govmdpi.com

Below is a data table summarizing the optimization of reaction conditions for the synthesis of 2-cyanomethyl-4-(4-chlorophenyl)thiazole, a close analogue of the target compound.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | PEG-400 | 55 | 1.5 | 82 | researchgate.net |

| 2 | PEG-400 | 60 | 1 | 69 | researchgate.net |

| 3 | Glycerol | 55 | 1.5 | 79 | researchgate.net |

| 4 | Anhydrous Glycerol | 40 | 4 | 87 | researchgate.net |

| 5 | Anhydrous Glycerol | 60 | 1 | 84 | researchgate.net |

Regioselective Synthesis Protocols for Thiazole Ring Formation

Regioselectivity becomes a crucial consideration in Hantzsch synthesis when unsymmetrical α-halocarbonyl compounds or thioamides are used. The reaction of N-monosubstituted thioureas with α-haloketones can potentially yield two different isomeric products. In neutral solvents, the reaction typically leads exclusively to 2-(N-substituted amino)thiazoles. rsc.orgrsc.org However, research has shown that altering the reaction conditions can change this selectivity. Under acidic conditions (e.g., 10M-HCl-EtOH), the reaction can produce mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.orgrsc.org The proportion of these isomers is influenced by the specific reactants and experimental setup. rsc.org This change in regioselectivity under acidic conditions provides a protocol for accessing different isomers that are not obtainable under neutral conditions. rsc.orgrsc.org

Alternative Synthetic Routes and Precursors

While the Hantzsch synthesis is a primary route, other methodologies exist for the synthesis of Methyl 2-(cyanomethyl)thiazole-4-carboxylate and its analogues, either by varying the initial components or by modifying an existing thiazole structure.

Cyclization Reactions Involving Thioamide Derivatives and α-Halogenated Ketones

This approach is fundamentally a variation of the Hantzsch synthesis, where a broad range of thioamide derivatives and α-halogenated ketones can be employed to generate diverse thiazole analogues. orientjchem.orgresearchgate.net The kinetic study of the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone confirms that the reaction follows second-order kinetics, dependent on the concentration of both reactants. orientjchem.orgresearchgate.net The versatility of this method allows for the introduction of various substituents onto the thiazole ring by simply changing the starting materials. For example, different substituted thioamides can be reacted with methyl 3-bromo-2-oxopropanoate to yield a library of 2-substituted-thiazole-4-carboxylates. This adaptability is essential for creating analogues for structure-activity relationship studies in medicinal chemistry. nih.gov

Derivatization from Existing Thiazole Intermediates

An alternative strategy involves the synthesis of a core thiazole ring followed by functional group manipulation to arrive at the target molecule.

One reported route provides 2-(cyanomethyl)thiazoles by starting with 2-sulfonylthiazole intermediates. scirp.org These precursors react with alkyl 2-cyanoacetates in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). This reaction forms 2-(thiazol-2-yl)cyanoacetate esters, which can subsequently be hydrolyzed and decarboxylated to yield the desired 2-(cyanomethyl)thiazole product. scirp.org

Another powerful method begins with readily available chiral precursors like L-cysteine. L-cysteine hydrochloride can be used to synthesize methyl thiazolidine-4-carboxylate through condensation and esterification. google.com This thiazolidine (B150603) intermediate is then oxidized, often using manganese dioxide (MnO₂), to form the aromatic methyl thiazole-4-carboxylate. google.comresearchgate.net This core structure is perfectly suited for further derivatization at the 2-position to introduce the cyanomethyl group, providing a flexible and convergent route to the final product and its analogues. arkat-usa.org

Advancements in Sustainable and Green Synthesis Techniques

In recent years, the principles of green chemistry have become a major focus in organic synthesis, aiming to develop methodologies that are more environmentally benign, efficient, and sustainable. rsc.org This has led to significant advancements in the synthesis of thiazole derivatives, including analogues of Methyl 2-(cyanomethyl)thiazole-4-carboxylate, by utilizing innovative techniques such as microwave-assisted reactions and eco-friendly solvents. scirp.org These approaches offer considerable advantages over traditional methods, which often involve hazardous solvents, prolonged reaction times, and harsh conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. rsc.orgresearchgate.net The application of microwave irradiation to the Hantzsch thiazole synthesis, a cornerstone reaction for creating this heterocyclic ring, has been particularly effective. nih.govscilit.com

An improved, environmentally friendly procedure for the synthesis of substituted 2-cyanomethyl-4-phenylthiazoles, which are structural analogues, has been developed using focused microwave irradiation. scirp.org This method involves the reaction of 2-cyanothioacetamide with various substituted 2-bromoacetophenones. scirp.org The use of microwave heating dramatically reduces reaction times to mere minutes (3.5 to 4.5 minutes), a stark contrast to the hours often required for traditional thermal methods. scirp.org

Optimization studies for this reaction have been conducted to determine the ideal conditions. For the synthesis of 2-[4-(4-chlorophenyl)thiazol-2-yl]acetonitrile, a representative analogue, different solvents, temperatures, and reaction times were investigated under microwave irradiation. researchgate.net It was found that using glycerol as a solvent at 150°C for 4.5 minutes provided the highest yield of 95%. researchgate.net This highlights the efficiency and high-yield potential of microwave-assisted protocols.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | PEG-400 | 150 | 3.5 | 80 |

| 2 | PEG-400 | 120 | 4.5 | 75 |

| 3 | Glycerol | 150 | 3.5 | 91 |

| 4 | Glycerol | 150 | 4.5 | 95 |

| 5 | Glycerol | 120 | 4.5 | 88 |

The advantages of this approach are numerous, including a significant reduction in reaction time, high product purity, and easy isolation of the final compounds. scirp.org The adoption of such microwave-assisted methods represents a significant step forward in the sustainable synthesis of thiazole-containing compounds. nih.gov

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. researchgate.net Consequently, there is a growing interest in replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like glycerol and polyethylene glycol (PEG). researchgate.netmdpi.com These solvents are non-toxic, biodegradable, non-volatile, and often recyclable, making them ideal for sustainable synthesis. researchgate.netacgpubs.org

Glycerol

Glycerol, a major byproduct of biodiesel production, has gained prominence as a green solvent for various organic transformations. researchgate.netacgpubs.org Its low cost, recyclability, and non-toxic nature make it an excellent medium for thiazole synthesis. acgpubs.org Research has shown that the condensation of α-bromoketones with thiourea (B124793) or thioamides proceeds smoothly in glycerol at room temperature without the need for a catalyst, affording substituted thiazole derivatives in excellent yields within a couple of hours. researchgate.netacgpubs.org

In the context of microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazole analogues, glycerol has proven to be a superior solvent compared to PEG-400, leading to higher yields in shorter reaction times as detailed in Table 1. researchgate.net The use of minimal amounts of glycerol simplifies the work-up procedure, as the product can often be isolated by simple extraction, and the solvent can potentially be reused. scirp.orgresearchgate.net

Polyethylene Glycol (PEG)

Polyethylene glycol, particularly PEG-400, is another effective and recyclable green reaction medium for the synthesis of thiazole derivatives. tandfonline.comtandfonline.com It is inexpensive, thermally stable, non-halogenated, and has low toxicity. tandfonline.com PEG has been successfully used as a solvent for the one-pot condensation of α-haloketones, thiourea, and substituted acetophenones to produce various thiazoles, demonstrating significant rate enhancement and improved yields. tandfonline.com

In the initial optimization for the microwave synthesis of 2-cyanomethyl-4-phenylthiazole analogues, PEG-400 was investigated and found to be an effective medium, yielding the desired product in good amounts (80%). researchgate.net Although glycerol ultimately provided a higher yield in this specific microwave protocol, PEG remains a valuable green solvent in various other synthetic procedures for thiazoles, sometimes acting as both the solvent and catalyst. researchgate.net

The combination of green solvents with energy-efficient techniques like microwave irradiation exemplifies a modern, sustainable approach to the synthesis of Methyl 2-(cyanomethyl)thiazole-4-carboxylate and its analogues, aligning with the core principles of green chemistry. scirp.org

| Solvent | Key Advantages | Typical Conditions | Relevant Applications |

|---|---|---|---|

| Glycerol | Biodegradable, non-toxic, recyclable, low cost, byproduct of biodiesel. researchgate.netacgpubs.org | Room temperature, catalyst-free, or microwave irradiation at 120-150°C. researchgate.netacgpubs.org | Synthesis of 2-aminothiazoles and 2-cyanomethyl-4-phenylthiazoles. scirp.orgacgpubs.org |

| Polyethylene Glycol (PEG-400) | Inexpensive, thermally stable, recyclable, low toxicity. tandfonline.com | Conventional heating or microwave irradiation. researchgate.nettandfonline.com | One-pot synthesis of various thiazole derivatives. tandfonline.com |

Chemical Reactivity and Functional Group Transformations of Methyl 2 Cyanomethyl Thiazole 4 Carboxylate

Reactivity of the Cyanomethyl Substituent

The cyanomethyl group, -CH₂CN, is a key functional handle for molecular elaboration. The methylene (B1212753) protons are activated by the adjacent electron-withdrawing nitrile group and the thiazole (B1198619) ring, making them acidic and susceptible to deprotonation. This property is central to its utility as a versatile reagent in carbon-carbon bond-forming reactions.

Nucleophilic Substitution Reactions and Their Scope

The activated methylene bridge in the cyanomethyl substituent is the primary site of reactivity for nucleophilic substitution reactions. The protons on the carbon adjacent to the nitrile group can be abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles.

While specific studies detailing nucleophilic substitution on Methyl 2-(cyanomethyl)thiazole-4-carboxylate are not extensively documented, the reactivity can be inferred from related 2-hetarylacetonitriles. The scope of such reactions is broad, involving alkylation, acylation, and condensation with carbonyl compounds. For instance, the analogous carbanion generated from other 2-cyanomethyl azoles can be alkylated with alkyl halides or can undergo addition to aldehydes and ketones. Palladium-catalyzed coupling reactions of alkyl nitriles with aryl or alkenyl triflates also represent a modern approach to forming C-C bonds at the α-position of the nitrile. nih.gov

The general scope of these transformations is summarized in the table below.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated Nitrile |

| Acylation | Acyl Chloride (RCOCl) | β-Ketonitrile |

| Aldol-type Condensation | Aldehyde (RCHO) / Ketone (R₂CO) | α,β-Unsaturated Nitrile (after dehydration) |

| Michael Addition | α,β-Unsaturated Carbonyl | Adduct |

Utilization as a Versatile 2-Hetarylacetonitrile Reagent for Further Functionalization

2-Hetarylacetonitriles, including derivatives of 2-cyanomethylthiazole, are recognized as important intermediates in synthetic organic chemistry. scirp.orgresearchgate.net They are employed in the construction of a variety of heterocyclic and carbocyclic frameworks. The combination of the nucleophilic character of the α-carbon (after deprotonation) and the electrophilic nature of the nitrile carbon allows for participation in diverse cyclization and condensation reactions.

Research on compounds like 2-cyanomethyl-4-phenylthiazoles demonstrates their utility. scirp.orgresearchgate.net These compounds undergo reactions with electrophiles and are used to synthesize more complex molecules, including those with potential biological activity. scirp.org For example, they can react with α,β-unsaturated ketones or nitriles to build new ring systems. researchgate.net The cyanomethyl group can be involved in Thorpe-Ziegler reactions to form aminothiophenes or can react with aldehydes and ketones in Knoevenagel condensations.

Conversion to Thioamide Derivatives and Subsequent Cyclizations

The nitrile functionality of the cyanomethyl group can be readily converted into a thioamide group (-CSNH₂). This transformation is a key step for further heterocyclic synthesis, most notably through the Hantzsch thiazole synthesis. colab.wseurekaselect.com The conversion is typically achieved by treating the nitrile with a sulfurating agent.

Common methods for this transformation include:

Reaction with Hydrogen Sulfide (H₂S): Often catalyzed by a base like pyridine (B92270) or triethylamine.

Reaction with Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent: These are powerful thionating agents used in anhydrous solvents. organic-chemistry.orgnih.gov

Reaction with Thioacetamide: In the presence of an acid catalyst like HCl, as demonstrated with the analogous 2-cyanomethyl-1,3-benzothiazole, this method provides the corresponding thioamide derivative. researchgate.net

Once the 2-(thiazol-2-yl)acetonitrile is converted to 2-(thiazol-2-yl)thioacetamide, the resulting thioamide is a versatile intermediate for cyclization reactions. colab.wsresearchgate.net Reacting this thioamide with α-haloketones or α-haloesters provides a direct route to constructing a new thiazole ring, yielding bis-thiazole derivatives. researchgate.net

Reaction Scheme: Thioamide Formation and Cyclization

Thioamidation: Methyl 2-(cyanomethyl)thiazole-4-carboxylate → Methyl 2-(2-amino-2-thioxoethyl)thiazole-4-carboxylate

Cyclization (Hantzsch Synthesis): The thioamide derivative reacts with an α-haloketone (e.g., phenacyl bromide) to yield a substituted 2,4'-bithiazole (B13848155) derivative.

Transformations Involving the Carboxylate Ester Moiety

The methyl carboxylate group at the C4 position of the thiazole ring offers another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis Pathways to Carboxylic Acid Analogues

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(cyanomethyl)thiazole-4-carboxylic acid, under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the more common method. The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. google.com The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by elimination of the methoxide (B1231860) ion. A final acidification step during workup is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid. google.comlibretexts.org A procedure for the hydrolysis of the closely related methyl thiazole-4-carboxylate involves refluxing with a 10% aqueous sodium hydroxide solution, followed by cooling and acidification with HCl to precipitate the carboxylic acid. google.com

Acidic Hydrolysis: This method involves heating the ester with a strong acid, like sulfuric acid or hydrochloric acid, in the presence of water. libretexts.orggoogle.com The reaction is an equilibrium process and typically requires a large excess of water to drive it to completion.

The resulting 2-(cyanomethyl)thiazole-4-carboxylic acid is a key intermediate for the synthesis of amides, other esters, or for use in coupling reactions. researchgate.net

Hydrazinolysis and Formation of Hydrazide Derivatives

The methyl ester can be converted into the corresponding carbohydrazide (B1668358) derivative, 2-(cyanomethyl)thiazole-4-carbohydrazide, through reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl carbon, leading to the displacement of methanol. kau.edu.sa

The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). kau.edu.sa The resulting acid hydrazide is a valuable synthetic intermediate. It can be used to synthesize a variety of other heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, through condensation and cyclization reactions with various reagents. semanticscholar.org

Summary of Functional Group Transformations

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Cyanomethyl (-CH₂CN) | Base, then R-X | α-Alkylated Nitrile |

| Cyanomethyl (-CH₂CN) | H₂S / P₄S₁₀ / Lawesson's Reagent | Thioamide (-CH₂CSNH₂) |

| Carboxylate Ester (-COOCH₃) | NaOH(aq), then H₃O⁺ | Carboxylic Acid (-COOH) |

| Carboxylate Ester (-COOCH₃) | H₂NNH₂·H₂O | Hydrazide (-CONHNH₂) |

Oxidation Reactions and Their Products

Specific studies detailing the oxidation of Methyl 2-(cyanomethyl)thiazole-4-carboxylate are not extensively documented in the reviewed literature. However, the oxidation of the thiazole ring and its substituents can be inferred from related chemistry. The thiazole ring, being an aromatic heterocycle, is generally resistant to oxidation. Studies on the oxidation of thiazoline-4-carboxylates to their corresponding thiazole-4-carboxylates indicate that the thiazole moiety is the stable oxidized form. researchgate.net This suggests that under controlled conditions, other functional groups within the molecule could potentially be oxidized without disrupting the thiazole core.

Potential oxidation reactions could target the methylene bridge of the cyanomethyl group. However, the electron-withdrawing nature of both the adjacent cyano group and the thiazole ring may decrease its susceptibility to oxidation. Common oxidizing agents would need to be selected carefully to avoid unwanted side reactions.

| Oxidizing Agent | Potential Product | Remarks |

| Potassium permanganate (B83412) (KMnO4) | 2-Cyano-2-hydroxythiazole-4-carboxylic acid or ring cleavage | Strong oxidant, could lead to over-oxidation or degradation of the thiazole ring. masterorganicchemistry.com |

| Chromic acid (H2CrO4) | 2-Cyano-2-hydroxythiazole-4-carboxylic acid | Similar to KMnO4, conditions would need to be mild. libretexts.org |

| Mild Oxidants (e.g., MnO2) | No reaction on the cyanomethyl group | Often used for the oxidation of allylic or benzylic alcohols; may not be reactive enough for the cyanomethyl group in this context. |

It is important to note that these are potential reactions, and the actual products would depend on the specific reaction conditions. The stability of the thiazole ring is a key consideration in any oxidation attempt.

General Derivatization Strategies for Structural Diversification

Methyl 2-(cyanomethyl)thiazole-4-carboxylate serves as a valuable scaffold for structural diversification through reactions targeting its functional groups. The ester and cyanomethyl groups are the primary sites for modification.

A fundamental derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(cyanomethyl)thiazole-4-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with a 10% aqueous solution of sodium hydroxide, followed by acidification. google.com This carboxylic acid is a key intermediate for further modifications, most notably the formation of amides.

The synthesis of thiazole-4-carboxamides is a widely employed strategy for creating diverse libraries of compounds. nih.gov This can be achieved by coupling the carboxylic acid with a variety of amines using standard peptide coupling reagents. luxembourg-bio.com

Table of Common Coupling Reagents for Amide Formation:

| Coupling Reagent | Additive (if any) | General Conditions |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent (e.g., DCM, DMF, CH3CN), room temperature. nih.govresearchgate.net |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Aprotic solvent, formation of insoluble dicyclohexylurea byproduct. luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Tertiary amine base (e.g., DIPEA) | Aprotic solvent. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Tertiary amine base (e.g., DIPEA) | Aprotic solvent, often used for sterically hindered couplings. fishersci.co.uk |

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with amines to form the desired amides. nih.gov Direct aminolysis of the methyl ester is also possible, though it may require harsher conditions or specific catalysts. arkat-usa.org

The cyanomethyl group offers another avenue for derivatization. While specific examples for Methyl 2-(cyanomethyl)thiazole-4-carboxylate are scarce, the reactivity of 2-cyanomethylthiazoles in other contexts suggests several possibilities. For instance, the nitrile can potentially be hydrolyzed to a carboxylic acid or reduced to an amine, significantly altering the functionality at the 2-position.

Summary of Derivatization Strategies:

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Methyl Ester | Hydrolysis | NaOH(aq), then HCl(aq) google.com | Carboxylic Acid |

| Carboxylic Acid (from hydrolysis) | Amide Coupling | EDC/HOBt, Amines nih.gov | Amide |

| Carboxylic Acid (from hydrolysis) | Acyl Chloride Formation | SOCl2 or (COCl)2 fishersci.co.uk | Acyl Chloride |

| Acyl Chloride | Amination | Amines | Amide |

| Methyl Ester | Transamidation | Amines, Catalyst arkat-usa.org | Amide |

These strategies highlight the utility of Methyl 2-(cyanomethyl)thiazole-4-carboxylate as a building block for creating a wide range of derivatives with potential applications in various fields of chemical research.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Cyanomethyl Thiazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic compounds, ¹H and ¹³C NMR are the most common types of NMR used.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

In the ¹H NMR spectrum of Methyl 2-(cyanomethyl)thiazole-4-carboxylate, distinct signals corresponding to the protons of the methyl ester, the cyanomethyl group, and the thiazole (B1198619) ring are expected. The methyl protons of the ester group (-COOCH₃) would typically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) would also likely appear as a singlet, shifted further downfield due to the electron-withdrawing effects of both the cyano group and the thiazole ring. The single proton on the thiazole ring is expected to resonate at the most downfield position due to the aromaticity and the presence of heteroatoms in the ring.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-(cyanomethyl)thiazole-4-carboxylate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOCH₃ | ~3.9 | Singlet |

| -CH₂CN | ~4.3 | Singlet |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum.

For Methyl 2-(cyanomethyl)thiazole-4-carboxylate, the ¹³C NMR spectrum would show signals for the carbon atoms of the methyl ester, the cyanomethyl group, and the thiazole ring. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing far downfield. The carbons of the thiazole ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents. The carbon of the cyano group (-C≡N) has a characteristic chemical shift in the intermediate region, while the methylene carbon of the cyanomethyl group and the methyl carbon of the ester will appear at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-(cyanomethyl)thiazole-4-carboxylate

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -COOCH₃ | ~52 |

| -CH₂CN | ~25 |

| -C≡N | ~115 |

| Thiazole C-5 | ~128 |

| Thiazole C-4 | ~148 |

| Thiazole C-2 | ~160 |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

The IR spectrum of Methyl 2-(cyanomethyl)thiazole-4-carboxylate is expected to show distinct absorption bands corresponding to its key functional groups. A strong absorption band is anticipated for the carbonyl group (C=O) of the methyl ester. The cyano group (C≡N) will also exhibit a characteristic absorption, although it is typically weaker than the carbonyl stretch. The C=N and C-S stretching vibrations of the thiazole ring will also be present, along with C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for Methyl 2-(cyanomethyl)thiazole-4-carboxylate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N stretch | ~2250 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| C=N stretch (thiazole) | ~1600 | Medium |

Note: The wavenumbers are predicted values and can vary based on the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For Methyl 2-(cyanomethyl)thiazole-4-carboxylate, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the cyanomethyl group (-CH₂CN), and cleavage of the thiazole ring.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-(cyanomethyl)thiazole-4-carboxylate

| Ion | m/z (predicted) |

|---|---|

| [M]⁺ | 198 |

| [M - OCH₃]⁺ | 167 |

| [M - COOCH₃]⁺ | 139 |

Note: The fragmentation pattern is a prediction, and the actual observed fragments may differ.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While no specific crystal structure data for Methyl 2-(cyanomethyl)thiazole-4-carboxylate is publicly available, a hypothetical analysis would reveal the planarity of the thiazole ring and the relative orientations of the cyanomethyl and methyl carboxylate substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Table 5: Hypothetical Crystal Structure Data for Methyl 2-(cyanomethyl)thiazole-4-carboxylate

| Parameter | Predicted Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Bond Lengths (Å) | Thiazole ring C-S, C-N, C=C; C-C, C≡N of cyanomethyl; C-C, C=O, C-O of ester |

| Bond Angles (°) | Angles within the thiazole ring and between substituents |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be used to confirm the empirical and molecular formula.

The theoretical elemental composition of Methyl 2-(cyanomethyl)thiazole-4-carboxylate (C₇H₆N₂O₂S) can be calculated based on its atomic constituents. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 6: Elemental Analysis Data for Methyl 2-(cyanomethyl)thiazole-4-carboxylate

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 42.42 |

| Hydrogen (H) | 3.05 |

| Nitrogen (N) | 14.13 |

| Oxygen (O) | 16.14 |

Spectrophotometric Methods for Reaction Monitoring and Product Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, serve as powerful tools for the real-time monitoring of chemical reactions and the quantitative analysis of resulting products. These techniques are predicated on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in solution, a relationship described by the Beer-Lambert law. In the synthesis of Methyl 2-(cyanomethyl)thiazole-4-carboxylate and its derivatives, spectrophotometry offers a non-destructive and continuous method to track the progress of the reaction and determine the final product yield.

The application of spectrophotometry in reaction monitoring relies on the distinct spectral properties of the reactants and products. Typically, the formation of the thiazole ring during synthesis, such as in the Hantzsch thiazole synthesis, leads to the creation of a new chromophoric system that absorbs light at a different wavelength compared to the starting materials. By monitoring the change in absorbance at a wavelength characteristic of the product, one can follow the rate of its formation over time.

Detailed Research Findings:

While specific kinetic studies on the formation of Methyl 2-(cyanomethyl)thiazole-4-carboxylate using UV-Vis spectrophotometry are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar thiazole derivatives. For instance, the cyclization reaction to form a thiazole ring often results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) of the solution. This is due to the extension of the conjugated system upon ring formation.

To monitor such a reaction, a wavelength is selected where the product has significant absorbance, and the reactants have minimal absorbance. The absorbance of the reaction mixture is then measured at regular intervals. The concentration of the product at any given time can be calculated using a calibration curve, which is generated by measuring the absorbance of solutions with known concentrations of the purified product.

For the quantitative analysis of the final product, a sample of the reaction mixture is diluted to a concentration that falls within the linear range of the Beer-Lambert law. The absorbance is then measured at the λmax of the product. The concentration, and subsequently the reaction yield, can be determined with high accuracy.

Below are illustrative data tables that demonstrate how spectrophotometric data would be collected and utilized for reaction monitoring and product analysis.

Reaction Monitoring Data:

This table represents hypothetical data for monitoring the formation of a thiazole derivative over time. The increase in absorbance at the product's λmax indicates the progress of the reaction.

| Time (minutes) | Absorbance at λmax (Product) |

| 0 | 0.050 |

| 10 | 0.250 |

| 20 | 0.420 |

| 30 | 0.560 |

| 40 | 0.670 |

| 50 | 0.750 |

| 60 | 0.810 |

| 70 | 0.850 |

| 80 | 0.880 |

| 90 | 0.900 |

| 100 | 0.910 |

| 110 | 0.915 |

| 120 | 0.915 |

Product Analysis Data:

This table illustrates the generation of a calibration curve for the quantitative analysis of a purified thiazole derivative. The linear relationship between concentration and absorbance is a prerequisite for accurate quantification.

| Concentration (mol/L) | Absorbance at λmax |

| 0.00001 | 0.110 |

| 0.00002 | 0.225 |

| 0.00004 | 0.440 |

| 0.00006 | 0.665 |

| 0.00008 | 0.880 |

| 0.00010 | 1.100 |

From the slope of the calibration curve (Absorbance vs. Concentration), the molar absorptivity (ε) can be calculated, which is a constant for a given compound at a specific wavelength and in a particular solvent. This constant can then be used to determine the concentration of the product in unknown samples.

Computational and Theoretical Investigations of Methyl 2 Cyanomethyl Thiazole 4 Carboxylate

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in drug discovery for predicting how a ligand (in this case, Methyl 2-(cyanomethyl)thiazole-4-carboxylate and its analogues) might interact with a biological target, typically a protein or enzyme.

Molecular docking studies are instrumental in predicting the preferred orientation of a molecule when bound to a receptor, which helps in understanding the binding affinity and mode of action. For the broader class of thiazole (B1198619) derivatives, these studies have been used to investigate interactions with various biological targets. nih.govresearchgate.net The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy. This "docking score" provides an estimate of the binding affinity. researchgate.net For related thiazole compounds, docking studies have successfully predicted binding interactions that were later supported by experimental data. researchgate.net The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues in the active site of the enzyme. researchgate.net

While specific docking studies for Methyl 2-(cyanomethyl)thiazole-4-carboxylate are not detailed in the provided results, extensive research on analogous 2-aminothiazole-4-carboxylate scaffolds offers a strong predictive framework for its potential interactions.

mtFabH (β-ketoacyl-ACP synthase): This enzyme is a crucial target in Mycobacterium tuberculosis. Modeling studies on 2-aminothiazole-4-carboxylate analogues have shown that the thiazole ring can form key hydrogen bonds with amino acid residues in the enzyme's active site, such as Cys112 and His244. plos.orgresearchgate.net It is hypothesized that the carboxyl group of the thiazole ring interacts with the NH of Cys112, while the substituent at the 2-position interacts with the imidazole ring of His244. researchgate.net This provides a template for how Methyl 2-(cyanomethyl)thiazole-4-carboxylate might bind, with its cyanomethyl group potentially forming interactions within the active site. plos.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. scielo.org.mxdntb.gov.ua DFT calculations are employed to determine properties like optimized molecular geometry, charge distribution, and the energies of molecular orbitals. scielo.org.mxnih.gov For thiazole-based systems, DFT has been used to analyze electronic characteristics and support experimental findings. researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby offering insights into a molecule's chemical reactivity and potential metabolic pathways. The calculated global reactivity descriptors, such as HOMO and LUMO energies, help confirm the structural features required for favorable binding interactions. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications in Understanding Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov In the context of Methyl 2-(cyanomethyl)thiazole-4-carboxylate, FMO analysis can be used to predict its role in chemical reactions and its potential to interact with biological nucleophiles and electrophiles within an enzyme's active site. researchgate.netimperial.ac.uk

Below is a table summarizing key parameters derived from FMO theory for a representative thiazole derivative, illustrating the type of data generated.

| Parameter | Description | Typical Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |

Conformational Analysis and Molecular Mechanics (MM3) Calculations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Mechanics (MM) methods, such as the MM3 force field, are used to calculate the potential energy of these different conformations. nih.gov This allows for the identification of the most stable, low-energy conformers of a molecule. researchgate.net For a flexible molecule like Methyl 2-(cyanomethyl)thiazole-4-carboxylate, which has rotatable bonds in its cyanomethyl and carboxylate groups, MM3 calculations can determine the preferred three-dimensional shape. This information is crucial for molecular docking, as the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a receptor's binding site. nih.govresearchgate.net

Quantum Chemical Studies on Thiazole Ring Systems

Quantum chemical studies provide profound insights into the electronic structure, reactivity, and stability of molecules. For thiazole ring systems, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding their chemical behavior. These theoretical investigations are crucial for predicting the properties of novel thiazole derivatives such as Methyl 2-(cyanomethyl)thiazole-4-carboxylate.

The aromaticity of the thiazole ring, a result of the delocalization of π electrons, is a key determinant of its chemical properties. kuey.net This aromatic character influences the electron density distribution across the ring. Computational studies have shown that in the thiazole nucleus, the C5 position is often the preferred site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack. kuey.net

A critical aspect of quantum chemical analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies of Substituted Thiazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiazole Derivative A | -5.3582 | -0.8765 | 4.4818 |

Note: Data is illustrative and based on findings for other thiazole derivatives to demonstrate the concept. nih.gov

Furthermore, charge population analysis in computational studies reveals the distribution of electron density among the atoms in a molecule. In many thiazole derivatives, the sulfur atom is found to be electropositive. nih.gov The degree of this positive charge can be influenced by the substituents on the ring. For example, the presence of an electron-withdrawing carbonyl group can increase the electropositive nature of the sulfur atom. nih.gov This information is valuable for predicting intermolecular interactions and reaction mechanisms.

Pharmacological and Biological Research Applications of Methyl 2 Cyanomethyl Thiazole 4 Carboxylate Derivatives

Antitubercular Activity Research

Tuberculosis remains a global health crisis, necessitating the development of new drugs to combat resistant strains of Mycobacterium tuberculosis. nih.gov Derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as a promising template for novel anti-tubercular agents. nih.gov

Investigation of Inhibition Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Research has centered on modifying the naturally occurring antibiotic Thiolactomycin (TLM) to the more synthetically accessible 2-aminothiazole-4-carboxylate scaffold. nih.gov In these investigations, specific derivatives have demonstrated potent activity against the virulent M. tuberculosis H37Rv strain. ekb.egresearchgate.net

One notable derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate , was found to inhibit the H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM). nih.govekb.egnih.gov This level of activity is significantly more effective than both the natural antibiotic Thiolactomycin (MIC of 13 µg/mL) and the first-line tuberculosis drug Isoniazid (MIC of 0.25 µg/mL). jchemrev.com Other analogues, such as the 5-methyl derivatives, also showed activity, although to a lesser extent. jchemrev.com

Interestingly, the activity of these compounds appears to be influenced by their ability to enter the mycobacterial cell, with different substitutions at the 5-position of the thiazole (B1198619) ring affecting efficacy. jchemrev.com For instance, the methyl ester analogue with an m-Cl phenyl group at the 5-position was inactive, whereas the corresponding carboxylic acid showed activity. jchemrev.com

Exploration of β-Ketoacyl-ACP Synthase (mtFabH) Inhibition Mechanisms

The primary mode of action for the parent antibiotic, Thiolactomycin, is the inhibition of β-ketoacyl-ACP synthase (FAS-II) condensing enzymes, which are crucial for mycolic acid biosynthesis in M. tuberculosis. nih.gov Consequently, research has explored whether thiazole-4-carboxylate derivatives share this mechanism by targeting the specific β-ketoacyl synthase enzyme mtFabH. nih.govekb.eg

Studies revealed a fascinating dissociation between whole-cell activity and enzyme inhibition. nih.govekb.egnih.gov The compound most active against the M. tuberculosis H37Rv strain, methyl 2-amino-5-benzylthiazole-4-carboxylate , showed no activity against the mtFabH enzyme. nih.govekb.egresearchgate.net Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate proved to be a potent inhibitor of mtFabH, with a half-maximal inhibitory concentration (IC50) of 0.95±0.05 µg/mL. nih.govekb.egnih.gov However, this derivative was not active against the whole-cell organism. nih.govekb.eg

This suggests that while the 2-aminothiazole-4-carboxylate scaffold is a promising starting point, the mechanism of action for the most potent antitubercular compounds in this class may involve a target other than mtFabH. ekb.egnih.gov Further investigation into the specific mode of action is necessary to effectively optimize these ligands for future drug development. ekb.eg

| Compound | Target | Activity | Concentration |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH Enzyme | IC50 | 0.95 µg/mL |

| Thiolactomycin (Reference) | M. tuberculosis H37Rv | MIC | 13 µg/mL |

| Isoniazid (Reference) | M. tuberculosis H37Rv | MIC | 0.25 µg/mL |

Antimicrobial Activity Research

The rise of antibiotic resistance has spurred the search for new antibacterial agents. Thiazole derivatives have been extensively studied for their broad-spectrum antimicrobial potential.

Efficacy Studies Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus agalactiae)

Derivatives of thiazole have shown significant promise against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). Thiazole-containing compounds have been identified as potential agents to overcome MRSA resistance. A review of articles published between 2018 and 2023 highlights the progress in developing thiazole-based inhibitors of MRSA growth.

In one study, a lead thiazole compound and its analogues were capable of inhibiting MRSA growth at concentrations as low as 1.3 µg/mL. These compounds also demonstrated potent antimicrobial activity in a murine skin infection model, reducing the MRSA burden in wounds by over 90%. Another investigation into a novel small-molecule, ZY-214-4, found that at a subinhibitory concentration of 4 µg/mL, it could effectively prevent the formation of S. aureus biofilms, which are a major cause of persistent infections.

Assessment of Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The efficacy of thiazole derivatives extends to Gram-negative bacteria as well. A study on new derivatives of 4-(1,3,4-thiadiazol-2-yl)pyrroles found that these compounds could suppress the growth of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa at MICs ranging from 31.25 to 250 µg/mL. Specifically, five of the synthesized agents were active against E. coli at a concentration of 31.25 µg/mL, while seven agents showed activity against K. pneumoniae at the same concentration. Only one derivative was found to be active against P. aeruginosa at this lowest concentration.

Another study focusing on novel thiazole aminoguanidines reported that these compounds could inhibit Gram-negative bacteria like E. coli, highlighting the importance of molecular flexibility in their design.

| Bacterial Strain | Type | Thiazole Derivative Class | Activity (MIC) |

| Staphylococcus aureus (MRSA) | Gram-Positive | Various Thiazoles | As low as 1.3 µg/mL |

| Escherichia coli | Gram-Negative | 4-(1,3,4-thiadiazol-2-yl)pyrroles | 31.25-250 µg/mL |

| Klebsiella pneumoniae | Gram-Negative | 4-(1,3,4-thiadiazol-2-yl)pyrroles | 31.25-250 µg/mL |

| Pseudomonas aeruginosa | Gram-Negative | 4-(1,3,4-thiadiazol-2-yl)pyrroles | 31.25-250 µg/mL |

Research on Antifungal Properties Against Fungal Pathogens (e.g., Candida albicans)

In addition to antibacterial activity, thiazole derivatives have been investigated for their potential as antifungal agents, particularly against Candida albicans, a common cause of opportunistic fungal infections.

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. This activity was reported to be similar to or even higher than the conventional antifungal drug nystatin. The proposed mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane.

Another class of derivatives, 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles (DATTn compounds), also showed significant fungicidal activity against C. albicans. In contrast, these specific DATTn compounds were largely ineffective against common bacterial strains, suggesting a selective antifungal action.

Anticancer and Antiproliferative Activity Research

The quest for novel and effective anticancer agents has led researchers to explore the therapeutic potential of Methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives. These compounds have demonstrated promising cytotoxic effects against a range of human cancer cell lines and have been investigated for their mechanisms of action, including the inhibition of key enzymes involved in cancer progression.

Cytotoxic Activity Against Various Human Cancer Cell Lines (e.g., HepG2, A-549)

Numerous studies have highlighted the in vitro cytotoxic activity of Methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives against various human cancer cell lines. Notably, significant antiproliferative effects have been observed against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A-549) cells. nih.gov

For instance, a series of novel thiazole derivatives were synthesized and evaluated for their anticancer activity. Several of these compounds exhibited potent cytotoxicity against both HepG2 and A-549 cell lines. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic efficacy of these compounds. The results from these studies have been promising, with some derivatives showing comparable or even superior activity to established anticancer drugs. mdpi.com

One study reported on newly synthesized thiazole derivatives, where compound 4c was identified as the most active, with IC50 values of 7.26 µM in HepG2 cells and another compound, 4b , showing an IC50 of 51.7 µM. mdpi.com Another research paper described two benzofuran (B130515) derivatives, compounds 7 and 8 , which exhibited cytotoxicity in HepG2 cells with IC50 values of 11 µM and 3.8 µM, respectively. In A549 cells, the IC50 values were 6.3 µM for compound 7 and 3.5 µM for compound 8 . nih.gov

The following table summarizes the cytotoxic activity of selected Methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives against HepG2 and A-549 cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

| 4c | HepG2 | 7.26 |

| 4b | HepG2 | 51.7 |

| 7 | HepG2 | 11 |

| 8 | HepG2 | 3.8 |

| 7 | A-549 | 6.3 |

| 8 | A-549 | 3.5 |

These findings underscore the potential of Methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives as a scaffold for the development of novel anticancer agents. Further research is warranted to optimize their structure for enhanced potency and selectivity against cancer cells.

Mechanisms of Action as Inhibitors of Key Enzymes in Cancer Pathways (e.g., DHFR)

The anticancer activity of Methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One such enzyme is Dihydrofolate Reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and is a well-established target for cancer chemotherapy. nih.govresearchgate.net

Several studies have investigated the potential of thiazole derivatives as DHFR inhibitors. For example, a series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their DHFR inhibitory activity. nih.govresearchgate.net Among the synthesized compounds, compounds 39 and 42 emerged as the most potent DHFR inhibitors, with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.govresearchgate.net

The following table presents the DHFR inhibitory activity of these selected thiazole derivatives:

| Compound | DHFR IC50 (µM) |

| 39 | 0.291 |

| 42 | 0.123 |

The ability of these compounds to inhibit DHFR disrupts the folate pathway, leading to a depletion of nucleotides necessary for DNA synthesis and cell division, ultimately resulting in the inhibition of cancer cell growth. nih.govresearchgate.net Molecular modeling studies have further elucidated the binding interactions of these derivatives with the active site of DHFR, providing a rationale for their inhibitory activity and guiding the design of more potent inhibitors. nih.gov

Enzyme Inhibition Studies

Beyond their anticancer properties, derivatives of Methyl 2-(cyanomethyl)thiazole-4-carboxylate have been investigated for their inhibitory effects on a variety of other enzymes, highlighting their potential for broader therapeutic applications.

Tyrosinase Inhibition Mechanisms and Melanin (B1238610) Production Suppression

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. researchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. nih.gov

Derivatives of Methyl 2-(cyanomethyl)thiazole-4-carboxylate have been explored as potential tyrosinase inhibitors. The mechanism of inhibition often involves the chelation of copper ions within the active site of the enzyme, which is crucial for its catalytic activity. mdpi.com By binding to these copper ions, the inhibitors block the access of the substrate, L-tyrosine, and prevent its conversion to L-DOPA and subsequently to dopaquinone, the precursor of melanin. researchgate.netmdpi.com

Research has shown that certain carboxylic acid compounds can effectively inhibit tyrosinase activity through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. mdpi.com For example, L-pyroglutamic acid has been identified as a competitive inhibitor of mushroom tyrosinase with an IC50 value of 3.38 mM. mdpi.com The suppression of melanin production by these inhibitors has been demonstrated in cell-based assays, indicating their potential for use in skin-lightening products. mdpi.com

Research on GABAergic System Modulation (e.g., GABAA Antagonism)

The GABAergic system, the main inhibitory neurotransmitter system in the central nervous system, is a key target for drugs used to treat anxiety, insomnia, and other neurological disorders. Modulation of this system, particularly through interaction with GABAA receptors, can have significant pharmacological effects. nih.gov

While direct research on Methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives as GABAergic modulators is specific, the broader class of thiazole-containing compounds has been investigated for such activities. For instance, studies on plant extracts containing various phytochemicals have shown modulation of the GABA system, including affinity for both GABAA and GABAB receptors. nih.gov Some compounds have been classified as antagonists of the GABAB receptor. nih.gov This suggests that the thiazole scaffold could be a valuable template for designing novel modulators of the GABAergic system.

Broader Spectrum Enzyme Inhibition Profiling

In addition to their effects on DHFR and tyrosinase, derivatives of Methyl 2-(cyanomethyl)thiazole-4-carboxylate have been profiled for their inhibitory activity against a wider range of enzymes. This broader screening helps to identify new therapeutic targets and potential off-target effects.

For example, some thiazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Others have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.govresearchgate.net Furthermore, certain thiazole derivatives have shown inhibitory activity against lactate (B86563) dehydrogenase (LDH), an enzyme that is upregulated in many cancer cells and plays a role in their metabolic adaptation. nih.gov This broad-spectrum enzyme inhibition profiling highlights the chemical versatility of the thiazole scaffold and its potential for the development of drugs with diverse therapeutic applications. mdpi.com

Antiviral Activity Research

The thiazole nucleus is a foundational element in the development of new antiviral agents, with research demonstrating activity against a wide array of viruses. nih.govnih.gov Although research may not specifically name methyl 2-(cyanomethyl)thiazole-4-carboxylate, the broader class of thiazole derivatives has been extensively studied for its antiviral potential. These compounds have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). nih.gov

Studies have identified numerous thiazole-containing compounds with potent antiviral activity against various viral targets. nih.govresearchgate.net For instance, certain derivatives have shown effectiveness against Coxsackievirus B3 (CVB), Severe Acute Respiratory Syndrome (SARS) coronavirus, Respiratory Syncytial Virus (RSV), and Dengue virus (DENV), among others. nih.govresearchgate.net The mechanism of action often involves targeting essential viral enzymes or processes. In the context of HCV, for example, the NS5B RNA-dependent RNA polymerase is a validated target for nucleoside antiviral drugs, leading to the synthesis and evaluation of thiazole-based nucleoside analogs. mdpi.com The development of monophosphate prodrugs, such as those used for sofosbuvir, is a strategy employed to ensure the compounds can effectively cross the cell membrane to exert their effect. mdpi.com

Table 1: Antiviral Research on Thiazole Derivatives

| Virus Family/Species | Therapeutic Target | Investigated Thiazole Derivatives | Reference(s) |

|---|---|---|---|

| Flaviviridae (e.g., HCV, DENV, Zika) | NS5B RNA-dependent RNA polymerase | 2′-C-Methyl-4′-thionucleoside phosphoramidates | mdpi.com |

| Coronaviridae (e.g., SARS-CoV) | Not specified | General thiazole compounds | nih.govresearchgate.net |

| Retroviridae (e.g., HIV-1) | Reverse Transcriptase | Dual inhibitors with thiazole scaffold | researchgate.net |

| Orthomyxoviridae (e.g., Influenza) | Neuraminidase | Thiazole-based inhibitors | researchgate.netnih.gov |

Anti-inflammatory and Antioxidant Properties Research

Thiazole derivatives have been a subject of significant research for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. mdpi.comresearchgate.net The anti-inflammatory action of some thiazole derivatives is linked to their ability to inhibit key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

In the realm of antioxidant activity, various studies have demonstrated the radical-scavenging capabilities of novel thiazole derivatives. researchgate.netnih.gov For example, a series of 2-(2-hydrazinyl) thiazoles showed potential antioxidant activity against 2,2-Diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide, and hydrogen peroxide radicals. nih.gov Similarly, another study found that certain carbazole-based 2,4-disubstituted thiazoles exhibited higher antioxidant activity than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net The incorporation of a thiazole ring into molecular structures with known antioxidant moieties, like polyphenols, has been explored as a strategy to develop novel therapeutic agents that can modulate oxidative stress. nih.gov These combined structures leverage the thiazole ring's ability to influence properties like bond dissociation energies, which are crucial for neutralizing reactive oxygen species. nih.gov

Table 2: Selected Research on Anti-inflammatory and Antioxidant Thiazole Derivatives

| Compound Class | Activity Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(2-Hydrazinyl) thiazoles | Antioxidant, Anti-inflammatory | Potent radical scavenging (DPPH, NO); activity comparable to diclofenac (B195802) sodium. | nih.gov |

| Carbazole-based 2,4-disubstituted thiazoles | Antioxidant | Several compounds showed higher activity than standard BHT (IC50 207.45 µM). | researchgate.net |

| N-Methyl substituted thiazole-polyphenols | Antioxidant | Two derivatives exhibited significantly enhanced activity compared to ascorbic acid and Trolox. | nih.gov |

Other Investigated Biological Activities

The thiazole scaffold is a component of interest in the search for new antidiabetic agents. mdpi.com Research has explored thiazole derivatives for their potential to improve insulin (B600854) sensitivity and manage hyperglycemia. nih.gov One study investigated a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, in an animal model of type 2 diabetes. nih.gov Administration of this compound for four weeks reversed the increased levels of serum glucose and insulin and improved insulin resistance. nih.gov Furthermore, it lowered elevated levels of total cholesterol, triglycerides, and LDL-C while increasing HDL-C. nih.gov

Another approach involves designing thiazole derivatives as α-glucosidase inhibitors, which help control post-meal blood sugar spikes. A series of imidazopyridine-based thiazole derivatives were synthesized and evaluated for this purpose, with several compounds showing superior activity against the α-glucosidase enzyme compared to the reference drug, acarbose. nih.gov

Table 3: Antidiabetic Activity of Investigated Thiazole Derivatives

| Derivative/Compound | Target/Model | Key Results | Reference(s) |

|---|---|---|---|

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | STZ-induced diabetic rats | Reversed hyperglycemia; improved insulin sensitivity and lipid profile. | nih.gov |

| Imidazopyridine-thiazole hybrid (Compound 4a) | α-glucosidase enzyme | IC50 value of 5.57 ± 3.45 µM (more potent than reference). | nih.gov |

| Imidazopyridine-thiazole hybrid (Compound 4g) | α-glucosidase enzyme | IC50 value of 8.85 ± 2.18 µM (more potent than reference). | nih.gov |

Derivatives of thiazole have been designed and synthesized as potential anticonvulsant agents for the management of epilepsy. mdpi.comnih.gov Research has focused on creating novel structures that incorporate the thiazole ring with other pharmacologically important moieties like azoles or thiazolidinones. mdpi.comnih.gov

In one study, a series of 1-[(2-arylthiazol-4-yl)methyl]azoles were screened using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. nih.gov Several compounds, including 1-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-imidazole, showed significant anticonvulsant activity in both tests, with protection ranging from 33% to 100%. nih.gov Another line of research focused on thiazole-bearing hybrids of 4-thiazolidinone, which also yielded compounds with excellent anticonvulsant activity in both MES and PTZ models. mdpi.com Additionally, thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, which could reduce excitotoxicity and help control seizures, highlighting their potential as neuroprotective agents. mdpi.com

The thiazole moiety is recognized for its presence in compounds with a wide range of biological effects, including analgesic properties. researchgate.netnih.gov While specific studies focusing solely on the analgesic potential of methyl 2-(cyanomethyl)thiazole-4-carboxylate derivatives are not prominent, the broader class of thiazole derivatives has been acknowledged for this activity. Research into related heterocyclic compounds, such as isoxazole (B147169) carboxamides, has been conducted to evaluate their potential to relieve pain, often through mechanisms involving the cyclooxygenase (COX) enzymes. nih.gov The inclusion of the thiazole scaffold is considered a viable strategy in the design of new molecules with potential analgesic effects.

Thiazole and its bioisosteres, like thiadiazole, have been incorporated into novel molecular structures to investigate their potential as antihypertensive agents. clockss.orgnih.govresearchgate.net Research has shown that certain thiazole derivatives can induce a hypotensive effect. For example, a series of thiazole derivatives bearing a pyrazole (B372694) moiety exhibited good antihypertensive α-blocking activity with low toxicity in pharmacological screenings. clockss.org Another study on 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines found that several compounds showed significant antihypertensive activity when tested using the tail-cuff method in animal models. nih.gov Similarly, research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles indicated that their hypotensive action was due to a direct relaxant effect on vascular smooth muscle. nih.gov

Advanced Applications and Future Research Directions

Methyl 2-(Cyanomethyl)thiazole-4-carboxylate as a Building Block for Complex Heterocyclic Architectures

The thiazole (B1198619) ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. tandfonline.com Methyl 2-(cyanomethyl)thiazole-4-carboxylate serves as a highly versatile starting material for the synthesis of a variety of complex heterocyclic systems. The presence of the cyanomethyl group and the methyl ester provides two key reaction sites for elaboration and cyclization reactions.